Studies suggest that bisnoryangonin acts as a precursor in the biosynthesis pathway of kavalactones, which are the primary bioactive components in kava known for their calming and sedative effects []. Enzymes like stilbene synthase (SPS) are believed to be responsible for converting precursors like p-coumaroyl-CoA and malonyl-CoA into bisnoryangonin []. This conversion process highlights the potential role of bisnoryangonin as a key intermediate in the production of various kavalactones.
Bisnoryangonin is a naturally occurring compound classified as a styrylpyrone, which is a type of polyphenolic compound. It is structurally characterized by a pyrone ring fused with styryl groups, specifically featuring hydroxyl and methoxy substituents. This compound has been identified in various fungi, particularly in species such as Gymnopilus and Pholiota, and is noted for its potential therapeutic properties due to its bioactive components .
The formation of bisnoryangonin typically involves the condensation of malonyl-CoA and aromatic precursors, facilitated by enzymes such as chalcone synthase. This reaction pathway can lead to the production of various derivatives through further cyclization and oxidation processes. Notably, bisnoryangonin can also be synthesized artificially through engineered biosynthetic pathways in microorganisms like Escherichia coli, which utilize specific genes to produce the compound from simpler precursors .
Bisnoryangonin exhibits a range of biological activities that have garnered interest in pharmacological research. Studies indicate its potential as an anti-inflammatory agent, with effects on various biochemical pathways including the inhibition of cyclooxygenase and xanthine oxidase activities. Additionally, it has shown promise in antioxidant activity and may play a role in neuroprotective effects, although more research is required to fully elucidate these mechanisms .
Synthesis of bisnoryangonin can occur via both natural extraction from specific fungal species and artificial synthesis through biotechnological methods. The natural extraction involves isolating the compound from the fruiting bodies of fungi, while artificial synthesis often employs metabolic engineering techniques to construct biosynthetic pathways in microbial hosts. For instance, an artificial pathway using E. coli has successfully produced bisnoryangonin by expressing multiple biosynthetic genes that convert L-tyrosine into the desired compound .
Due to its biological activities, bisnoryangonin holds potential applications in several fields:
Research on bisnoryangonin's interactions with other biological molecules indicates that it may modulate several enzyme activities involved in oxidative stress responses and inflammatory pathways. Interaction studies have highlighted its capacity to inhibit enzymes such as cyclooxygenase, suggesting a mechanism for its anti-inflammatory effects. Further investigations into its interactions with cellular receptors could provide insights into its therapeutic potential .
Several compounds share structural similarities with bisnoryangonin, particularly within the styrylpyrone class. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Hispidin | Similar styrylpyrone structure | Exhibits distinct antioxidant properties |
| 11-Methoxy-bisnoryangonin | Methoxy group addition | Enhanced solubility and bioactivity |
| Phelligridin C | Related pyrone structure | Notable for anti-cancer properties |
| 4-Hydroxy-2-pyrone | Basic pyrone structure | Found widely in various natural sources |
Bisnoryangonin's uniqueness lies in its specific hydroxylation pattern and the presence of multiple functional groups, which contribute to its distinctive biological activities compared to these similar compounds .
Bisnoryangonin is a naturally occurring compound classified as a styrylpyrone, which belongs to the broader category of polyphenolic compounds . The molecular formula of bisnoryangonin is C₁₃H₁₀O₄, with a molecular weight of 230.219 g/mol and an exact mass of 230.057909 g/mol [2] [4]. This compound features a characteristic structure consisting of a pyrone ring fused with styryl groups, specifically containing hydroxyl and methoxy substituents that contribute to its unique chemical properties .
The systematic IUPAC name for bisnoryangonin is 4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-one [4]. Alternative names include bis-noryangonin and 4-hydroxy-6-(4-hydroxystyryl)-2-pyrone [3] [5]. The compound is registered with the CAS number 13709-27-8 [3] [6].
From a stereochemical perspective, bisnoryangonin exhibits an (E)-configuration at the double bond connecting the pyrone ring to the phenyl group [2] [4]. This trans-configuration is a defining stereochemical feature of the compound and is critical for its structural integrity and chemical behavior [7]. The stereochemistry of the C-5 double bond has been confirmed through molecular modeling and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY), which shows specific correlations between hydrogen atoms that confirm the trans-configuration [7].
The structural components of bisnoryangonin can be divided into two main parts: a 2H-pyran-2-one ring system (the pyrone moiety) and a 4-hydroxyphenyl group connected by an ethenyl bridge [2] [3]. This arrangement creates a conjugated system that influences the compound's spectroscopic properties and chemical reactivity [4].
Table 1: Key Structural and Physical Properties of Bisnoryangonin
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀O₄ | [2] [3] [4] |
| Molecular Weight | 230.219 g/mol | [4] [5] [18] |
| Exact Mass | 230.057909 g/mol | [4] [18] |
| CAS Number | 13709-27-8 | [3] [6] |
| Stereochemistry | (E)-configuration at C-5 double bond | [2] [7] |
| Density | 1.533 g/cm³ | [5] |
| Boiling Point | 490.9°C at 760 mmHg | [5] |
| Flash Point | 195.7°C | [5] |
| LogP | 2.441 | [18] |
| Solubility (LogS) | -2.161 | [18] |
The physical properties of bisnoryangonin include a density of 1.533 g/cm³, a high boiling point of 490.9°C at 760 mmHg, and a flash point of 195.7°C [5]. The compound has a calculated partition coefficient (LogP) of 2.441, indicating moderate lipophilicity, and a solubility parameter (LogS) of -2.161, suggesting limited water solubility [18]. These physicochemical properties influence the compound's behavior in various chemical and biological systems [18] [19].
Bisnoryangonin has been extensively characterized using various spectroscopic techniques, with NMR spectroscopy providing crucial information about its structural features [9] [21]. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to elucidate the compound's structure and confirm its identity [21] [25].
The ¹H NMR spectrum of bisnoryangonin exhibits characteristic signals that correspond to the aromatic protons of the 4-hydroxyphenyl group, the olefinic protons of the ethenyl bridge, and the protons of the pyrone ring [21] [25]. The olefinic protons of the ethenyl bridge typically appear as doublets with a coupling constant (J) of approximately 16 Hz, which is consistent with the (E)-configuration of the double bond [7] [21].
For the related compound 11-methoxy-bisnoryangonin, which shares the same basic structure but includes a methoxy group, detailed ¹H NMR data have been reported [25]. This information provides valuable insights into the chemical shift patterns expected for bisnoryangonin itself [25] [27].
The ¹³C NMR spectrum of bisnoryangonin shows signals for all 13 carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the pyrone ring (typically appearing downfield at 170-220 ppm), the aromatic carbons, and the olefinic carbons [25] [30]. The carbonyl carbon signal is generally the furthest downfield due to both sp² hybridization and the double bond to oxygen [30].
Table 2: Characteristic NMR Signals for Bisnoryangonin
| Proton/Carbon Type | Approximate Chemical Shift (ppm) | Multiplicity (¹H NMR) | Reference |
|---|---|---|---|
| Pyrone Ring H | 5.5-6.5 | Singlet | [25] [27] |
| Olefinic H (ethenyl bridge) | 6.5-7.5 | Doublet (J ≈ 16 Hz) | [21] [25] |
| Aromatic H | 6.8-7.8 | Doublet | [25] [27] |
| Hydroxyl H | 9.5-10.5 | Broad singlet | [24] [27] |
| Carbonyl C | 170-180 | - | [25] [30] |
| Aromatic C | 115-160 | - | [25] [30] |
| Olefinic C | 120-140 | - | [25] [30] |
It is worth noting that the chemical shifts in NMR spectra can be influenced by the solvent used, with common deuterated solvents for bisnoryangonin analysis including DMSO-d₆, CDCl₃, and acetone-d₆ [26] [29]. The choice of solvent can affect the observed chemical shifts, particularly for exchangeable protons such as those in hydroxyl groups [26] [29].
Infrared spectroscopy provides valuable information about the functional groups present in bisnoryangonin [22] [23]. The IR spectrum of bisnoryangonin exhibits characteristic absorption bands corresponding to the hydroxyl groups, carbonyl group, aromatic rings, and olefinic bonds [22] [23].
The hydroxyl groups typically show a broad absorption band in the region of 3200-3600 cm⁻¹ [23]. The carbonyl group of the pyrone ring produces a strong absorption band around 1700-1750 cm⁻¹, while the aromatic and olefinic C=C stretching vibrations appear in the region of 1500-1650 cm⁻¹ [22] [23]. Additional bands corresponding to C-O stretching, C-H bending, and ring deformation are also observed in the fingerprint region below 1500 cm⁻¹ [22] [23].
Mass spectrometry has been employed to confirm the molecular weight and fragmentation pattern of bisnoryangonin [11] [12] [20]. The molecular ion peak [M]⁺ or [M+H]⁺ at m/z 230 or 231, respectively, confirms the molecular weight of the compound [11] [12]. In negative ion mode, the [M-H]⁻ peak at m/z 229 is typically observed [11] [21].
Characteristic fragmentation patterns include the loss of CO₂ to give a fragment at m/z 185 [M-H-CO₂]⁻ and further fragmentation through a retro Diels-Alder reaction to produce a fragment at m/z 143 [M-H-C₃H₂O₃]⁻ [11] [21]. These fragmentation patterns are consistent with the styrylpyrone structure of bisnoryangonin [11] [12].
The mass spectral data, combined with UV absorption characteristics (with a maximum around 365 nm), provide a reliable means for identifying bisnoryangonin in complex mixtures [11] [21]. Gas chromatography-mass spectrometry (GC-MS) analysis of bisnoryangonin as its trimethylsilyl derivative has also been reported, offering another approach for its identification and quantification [20].
Bisnoryangonin, like many other compounds containing hydroxyl groups adjacent to carbonyl functionalities, can exist in different tautomeric forms [13] [15]. The primary tautomeric equilibrium in bisnoryangonin involves the interconversion between the keto form (with the carbonyl group in the pyrone ring) and the enol form (with a hydroxyl group and a double bond) [13] [15].
This tautomeric behavior is significant because different tautomers can exhibit distinct chemical and physical properties [15]. The dynamic interconversion between tautomers can influence the compound's reactivity, spectroscopic characteristics, and interactions with other molecules [15]. For instance, the keto-enol tautomerism can affect the compound's ability to form hydrogen bonds and its overall stability in different environments [13] [15].
Research on related compounds has shown that tautomerism can play a crucial role in crystallization processes, with tautomers acting as natural crystal growth inhibitors [15]. This phenomenon occurs when the dynamic interconversion between a solute and its corresponding tautomer(s) produces native crystal growth inhibitors, leading to unique crystallization behaviors [15].
The stability of bisnoryangonin under various conditions has been investigated, providing insights into its behavior in different environments and its potential for long-term storage and use [16] [17]. Studies on related styrylpyrone compounds, such as 11-methoxy-bisnoryangonin, have reported reduced productivity over time (e.g., after 48 hours), which has been attributed to the instability of the compound [16].
Thermal stability studies of compounds with similar structural features have shown that the presence of hydroxyl groups can influence stability, with compounds containing multiple hydroxyl groups often exhibiting different thermal degradation patterns compared to their less hydroxylated counterparts [17]. The thermal stability of such compounds typically follows trends that depend on the number and position of functional groups [17].
In solution, bisnoryangonin may undergo various transformations, including oxidation, polymerization, and other reactions that can affect its stability [13] [16]. For instance, it has been suggested that bisnoryangonin and related compounds like hispidin may polymerize during the maturation of fungi, contributing to the production of fungal lignin [13].
The stability of bisnoryangonin can also be influenced by pH, with different pH conditions potentially favoring different tautomeric forms or reaction pathways [14] [16]. For example, studies on benzalacetone synthase, an enzyme involved in the biosynthesis of compounds related to bisnoryangonin, have shown that pH can significantly affect the product distribution, with the triketide pyrone bisnoryangonin being obtained as almost the sole product at pH 6.0 [14].
Environmental factors such as light, oxygen, and temperature can also impact the stability of bisnoryangonin [16] [17]. These factors should be considered when handling, storing, or studying the compound to ensure its integrity and reliability in various applications [16] [17].
Bisnoryangonin occurs naturally in various fungal species through sophisticated biosynthetic pathways that have evolved to produce this styrylpyrone compound [1] [2]. The primary fungal systems responsible for bisnoryangonin production belong to two distinct taxonomic orders: Agaricales and Hymenochaetales [3] [4] [5].
Within the order Agaricales, Gymnopilus spectabilis represents the most well-characterized producer of bisnoryangonin [1] [2]. This hallucinogenic mushroom belonging to the family Cortinariaceae demonstrates significant biosynthetic capacity for styrylpyrone production [1]. The compound was isolated from methanolic extracts of fruiting bodies along with other bioactive metabolites including 4,6-decadiyne-1,3,8-triol, ergosta-4,6,8(14),22-tetraen-3-one, and hispidin [1] [2].
Gymnopilus junonius, commonly known as the spectacular rustgill, constitutes another significant source within this taxonomic group [4] [5]. This species, belonging to the family Hymenogastraceae, produces bisnoryangonin alongside hispidin, both of which are structurally related to alpha-pyrones found in kava [4] [5]. The biosynthetic machinery in this species appears to be highly conserved across multiple subspecies, although geographical variations in psilocybin content have been reported [5].
The order Hymenochaetales encompasses several medicinal fungi species that produce bisnoryangonin in trace amounts [3]. These include Phellinus linteus, Phellinus igniarius, Phellinus ribis, Inonotus obliquus, and Inonotus xeranticus [3]. While bisnoryangonin concentrations in these species are generally lower compared to Agaricales species, these fungi have been extensively studied for their medicinal properties and serve as important sources for understanding styrylpyrone biosynthesis in different fungal lineages [3].
Inonotus obliquus, in particular, has demonstrated complex regulatory mechanisms controlling styrylpyrone biosynthesis [6]. The production of styrylpyrone compounds in this species is regulated through nitric oxide-mediated pathways involving thioredoxin-mediated transnitrosylation of S-nitrosoglutathione reductase [6]. This regulatory system affects key enzymes including phenylalanine ammonia-lyase, 4-coumarate-CoA ligase, and styrylpyrone synthase [6].
| Table 1: Native Fungal Systems Producing Bisnoryangonin | ||||
|---|---|---|---|---|
| Fungal Species | Family | Order | Bisnoryangonin Content | References |
| Gymnopilus spectabilis | Cortinariaceae | Agaricales | Detected (medium) | [1] [2] |
| Gymnopilus junonius | Hymenogastraceae | Agaricales | Detected (medium) | [4] [5] |
| Phellinus linteus | Hymenochaetaceae | Hymenochaetales | Trace amounts | [3] |
| Phellinus igniarius | Hymenochaetaceae | Hymenochaetales | Trace amounts | [3] |
| Phellinus ribis | Hymenochaetaceae | Hymenochaetales | Trace amounts | [3] |
| Inonotus obliquus | Hymenochaetaceae | Hymenochaetales | Trace amounts | [3] |
| Inonotus xeranticus | Hymenochaetaceae | Hymenochaetales | Trace amounts | [3] |
Type III polyketide synthases represent the central enzymatic machinery responsible for bisnoryangonin biosynthesis across various biological systems [7] [8]. These enzymes catalyze iterative condensation reactions that establish the characteristic styrylpyrone scaffold through sophisticated mechanistic pathways [7] [8] [9].
Type III polyketide synthases involved in bisnoryangonin biosynthesis exhibit the characteristic homodimeric structure typical of this enzyme family [7] [8] [9]. Each monomer contains an independent active site featuring the conserved Cys-His-Asn catalytic triad [7] [8] [9]. The active site architecture consists of a CoA-binding tunnel connected to a large cavity that accommodates the growing polyketide chain during iterative condensation reactions [7] [8] [9].
The catalytic mechanism initiates with the loading of a starter substrate onto the catalytic cysteine residue [10] [9] [11]. In bisnoryangonin biosynthesis, this typically involves either para-coumaroyl-CoA or feruloyl-CoA as starter molecules [12] [13] [14]. The cysteine residue functions as both the nucleophile for initial substrate loading and the attachment site for the growing polyketide chain throughout the elongation process [10] [9] [11].
The PnPKS enzyme from Piper nigrum represents a specialized styrylpyrone synthase that catalyzes the formation of 11-methoxy-bisnoryangonin through a unique two-chain elongation mechanism [12] [13] [14]. This enzyme demonstrates high homology to chalcone synthase-like type III polyketide synthases but exhibits distinct substrate specificity and cyclization patterns [12] [13] [14].
The PnPKS-catalyzed reaction proceeds through the following sequential steps [12] [13] [14]:
This mechanism differs from traditional chalcone synthase activity by promoting lactonization rather than Claisen-type cyclization [12] [13] [14]. The resulting product, 11-methoxy-bisnoryangonin, represents a lactonization compound of a linear triketide formed through the condensation of feruloyl-CoA with two malonyl-CoA units [12] [13] [14].
The styrylpyrone synthases PmSPS1 and PmSPS2 from Piper methysticum demonstrate remarkable substrate promiscuity and represent the foundational enzymes for kavalactone biosynthesis [15] [16] [17]. These enzymes catalyze the condensation of various hydroxycinnamoyl-CoA substrates with two malonyl-CoA molecules to generate diverse styrylpyrone scaffolds [15] [16] [17].
The catalytic mechanism of kava styrylpyrone synthases involves [15] [16] [17]:
This mechanism establishes bisnoryangonin and related compounds as direct precursors for more complex kavalactones through subsequent methylation and reduction reactions [15] [16] [17].
| Table 2: Type III Polyketide Synthase Systems in Bisnoryangonin Biosynthesis | ||||||
|---|---|---|---|---|---|---|
| Source Organism | Enzyme Type | Starter Substrate | Product | Catalytic Mechanism | Production Yield | References |
| Piper nigrum | PnPKS (Styrylpyrone synthase) | Feruloyl-CoA | 11-methoxy-bisnoryangonin | Two-chain elongation + lactonization | Natural levels | [12] [13] [14] |
| Piper methysticum | PmSPS1/PmSPS2 (Styrylpyrone synthase) | p-Coumaroyl-CoA | Bisnoryangonin precursors | Three-chain elongation + cyclization | Natural levels | [15] [16] [17] |
| Medicago sativa | CHS (Chalcone synthase) | p-Coumaroyl-CoA | Naringenin chalcone | Three-chain elongation + Claisen cyclization | Natural levels | [10] [9] |
| Engineered E. coli | Engineered PnPKS | Feruloyl-CoA | 11-methoxy-bisnoryangonin | Two-chain elongation + lactonization | 52.8 mg/L | [12] [13] [14] |
Bisnoryangonin serves as a crucial biosynthetic precursor in the formation of various kavalactones, establishing the foundational styrylpyrone scaffold upon which subsequent enzymatic modifications generate the diverse array of psychoactive compounds found in kava [15] [16] [17] [18].
The biosynthetic pathway leading to bisnoryangonin formation requires coordinated action of several upstream enzymes that establish the necessary precursor molecules [19] [20] [21]. The pathway initiates with the conversion of L-phenylalanine through the phenylpropanoid pathway [19] [20] [21].
Phenylalanine ammonia-lyase catalyzes the initial deamination of L-phenylalanine to produce trans-cinnamic acid [19] [20] [21]. This enzyme represents the entry point into phenylpropanoid metabolism and is subject to complex regulatory mechanisms including light induction, pathogen response, and developmental control [19] [20] [21].
Cinnamic acid 4-hydroxylase subsequently hydroxylates trans-cinnamic acid to form para-coumaric acid [22] [20]. This cytochrome P450-dependent monooxygenase requires NADPH and molecular oxygen as cofactors and represents a key branch point in phenylpropanoid metabolism [22] [20].
4-Coumarate-CoA ligase completes the upstream pathway by converting para-coumaric acid to para-coumaroyl-CoA [19] [23] [24]. This ATP-dependent enzyme forms the activated CoA ester that serves as the starter substrate for styrylpyrone synthase reactions [19] [23] [24]. Multiple isoforms of 4-coumarate-CoA ligase exist with varying substrate specificities, enabling the production of diverse hydroxycinnamoyl-CoA precursors [23] [24].
Bisnoryangonin undergoes specific enzymatic modifications to generate the major kavalactones found in kava extracts [15] [25] [17]. Each modification pathway involves distinct enzymatic activities that introduce characteristic structural features.
Yangonin formation requires methylation of the C4 hydroxyl group of bisnoryangonin through the action of O-methyltransferases [15] [25] [17] [18]. This methylation reaction utilizes S-adenosyl-L-methionine as the methyl donor and represents the most direct transformation from bisnoryangonin to a major kavalactone [15] [25] [17] [18].
Methysticin biosynthesis involves more complex modifications including methylation and the formation of a methylenedioxy bridge [15] [25] [17]. This pathway requires coordinated action of multiple enzymes including O-methyltransferases and enzymes responsible for bridge formation [15] [25] [17].
Kavain and dihydrokavain formation involves reduction of the 5,6-double bond in the styryl side chain [15] [25] [17]. Specific reductases catalyze this transformation, generating saturated analogs with distinct pharmacological properties [15] [25] [17].
The conversion of bisnoryangonin to various kavalactones involves sophisticated regulatory mechanisms that control product distribution [15] [16] [17]. Substrate channeling between enzymes ensures efficient conversion while minimizing competing side reactions [15] [16] [17].
Enzyme co-localization facilitates direct transfer of intermediates between catalytic sites [15] [16] [17]. This organization prevents the accumulation of potentially unstable intermediates and increases overall pathway efficiency [15] [16] [17].
Allosteric regulation controls enzyme activity in response to substrate availability and cellular energy status [15] [16] [17]. Feedback inhibition mechanisms prevent overproduction of specific kavalactones while maintaining balanced metabolite profiles [15] [16] [17].
| Table 3: Key Enzymatic Mechanisms in Bisnoryangonin Formation | |||||
|---|---|---|---|---|---|
| Enzymatic Step | Enzyme | Substrate | Product | Cofactors | References |
| Phenylalanine deamination | Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid | None | [19] [20] [21] |
| Cinnamic acid hydroxylation | Cinnamic acid 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | NADPH, O2 | [22] [20] |
| CoA ester formation | 4-Coumarate-CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | ATP, CoA | [19] [23] [24] |
| Methylation | O-methyltransferase (OMT) | S-adenosyl-L-methionine | Ferulic acid derivatives | S-adenosyl-L-methionine | [12] [13] |
| Two-carbon extension | Type III PKS (first extension) | Starter-CoA + Malonyl-CoA | Diketide intermediate | None | [7] [8] [9] |
| Three-carbon extension | Type III PKS (second extension) | Diketide + Malonyl-CoA | Triketide intermediate | None | [7] [8] [9] |
| Cyclization/Lactonization | Type III PKS (cyclization) | Linear triketide | Bisnoryangonin | None | [7] [8] [9] |
| Table 4: Precursor Role in Kavalactone Biosynthesis | ||||
|---|---|---|---|---|
| Kavalactone | Precursor Pathway | Modification Steps | Enzymes Involved | References |
| Yangonin | Bisnoryangonin → methylation | 1 (C4 methylation) | OMT | [15] [25] [17] |
| Methysticin | Bisnoryangonin → methylation + modification | 2 (methylation + bridge formation) | OMT + reductase | [15] [25] [17] |
| Kavain | Bisnoryangonin → reduction + modification | 2 (reduction + chain modification) | Reductase + modifying enzymes | [15] [25] [17] |
| Dihydrokavain | Bisnoryangonin → reduction | 1 (5,6-double bond reduction) | Reductase | [15] [25] [17] |
| Dihydromethysticin | Bisnoryangonin → reduction + methylation | 2 (reduction + methylation) | Reductase + OMT | [15] [25] [17] |
| Desmethoxyyangonin | Bisnoryangonin (direct) | 0 (direct precursor) | None (direct) | [15] [25] [17] |